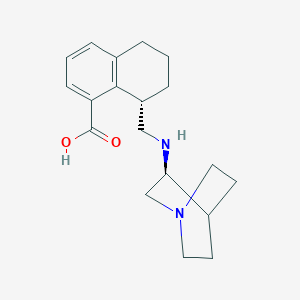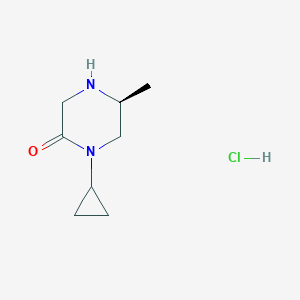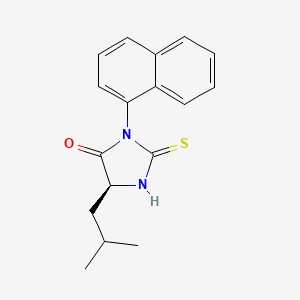
(5S)-5-(2-Methylpropyl)-3-(naphthalen-1-yl)-2-sulfanylideneimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that features a unique structure combining an imidazolidinone core with a naphthalene ring and a thioxo group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, followed by the introduction of the naphthalene ring and the thioxo group. Key steps may include:
Formation of the Imidazolidinone Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Naphthalene Ring: This step often involves a Friedel-Crafts acylation reaction, where the imidazolidinone core is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.
Addition of the Thioxo Group:
Industrial Production Methods
Industrial production of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, yielding a corresponding imidazolidinone derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidinone derivatives.
Substitution: Functionalized naphthalene derivatives.
科学的研究の応用
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industrial Catalysis: The compound may act as a catalyst or catalyst precursor in various industrial chemical reactions.
作用機序
The mechanism of action of (S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioxo group can participate in redox reactions, influencing the compound’s biological activity. Molecular pathways involved may include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
Naphthalen-1-yl derivatives: Compounds like 1-(naphthalen-1-yl)ethanone and 1-(naphthalen-1-yl)methanamine share the naphthalene core but differ in functional groups.
Imidazolidinone derivatives: Compounds such as 1,3-dimethyl-2-thioxoimidazolidin-4-one have a similar imidazolidinone core but lack the naphthalene ring.
Uniqueness
(S)-5-Isobutyl-3-(naphthalen-1-yl)-2-thioxoimidazolidin-4-one is unique due to the combination of the naphthalene ring, imidazolidinone core, and thioxo group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
62289-51-4 |
|---|---|
分子式 |
C17H18N2OS |
分子量 |
298.4 g/mol |
IUPAC名 |
(5S)-5-(2-methylpropyl)-3-naphthalen-1-yl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H18N2OS/c1-11(2)10-14-16(20)19(17(21)18-14)15-9-5-7-12-6-3-4-8-13(12)15/h3-9,11,14H,10H2,1-2H3,(H,18,21)/t14-/m0/s1 |
InChIキー |
RRVNMCMXVJTJMZ-AWEZNQCLSA-N |
異性体SMILES |
CC(C)C[C@H]1C(=O)N(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC(C)CC1C(=O)N(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


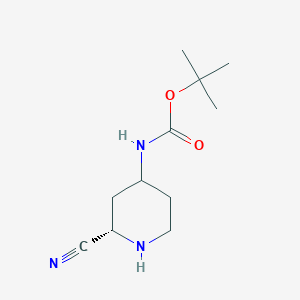
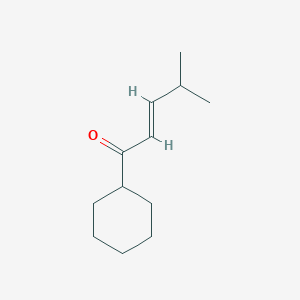
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
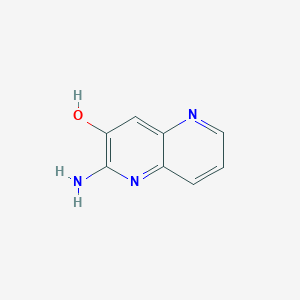
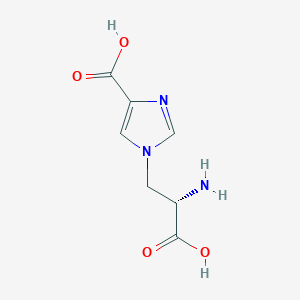
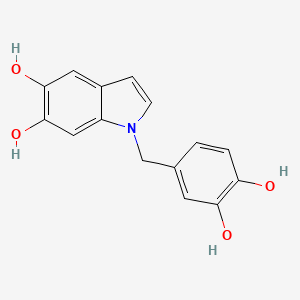
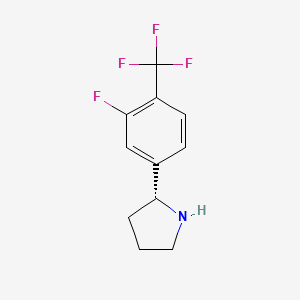
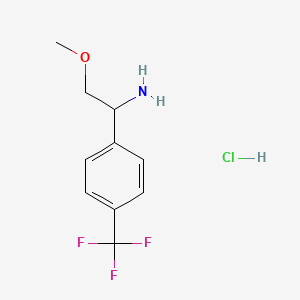
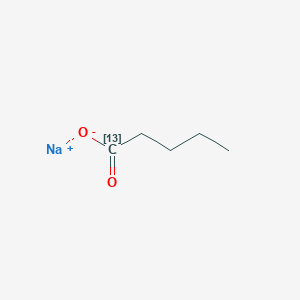
![2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)

